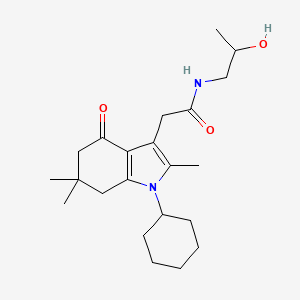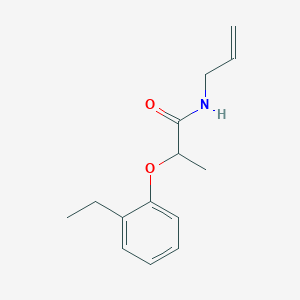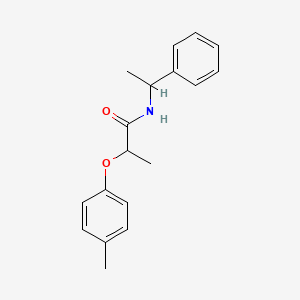![molecular formula C17H18BrClN2O3S B6092889 N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6092889.png)
N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, commonly referred to as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in the brain. BAY 73-6691 has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
BAY 73-6691 selectively inhibits N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, which is highly expressed in the hippocampus and other brain regions involved in learning and memory. By inhibiting this compound, BAY 73-6691 increases the levels of cGMP, which is a second messenger involved in synaptic plasticity and neuronal survival.
Biochemical and physiological effects
BAY 73-6691 has been found to increase the levels of cGMP in the brain, which has been implicated in the regulation of synaptic plasticity and neuronal survival. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that plays a critical role in synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
BAY 73-6691 has several advantages for use in lab experiments, including its high selectivity for N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, its ability to penetrate the blood-brain barrier, and its neuroprotective effects. However, BAY 73-6691 also has some limitations, including its relatively short half-life and its potential for off-target effects.
Future Directions
There are several future directions for research on BAY 73-6691. One area of interest is the potential therapeutic applications of BAY 73-6691 in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide inhibitors based on the structure of BAY 73-6691. Additionally, future research could focus on the mechanisms underlying the neuroprotective effects of BAY 73-6691 and its effects on synaptic plasticity and neuronal survival.
Synthesis Methods
The synthesis of BAY 73-6691 involves several steps, including the reaction of 4-bromophenyl hydrazine with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with diethylamine and sulfonyl chloride to yield BAY 73-6691.
Scientific Research Applications
BAY 73-6691 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BAY 73-6691 has also been found to have antidepressant and anxiolytic effects in animal models.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)19)17(22)20-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIJNCIGHGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6092810.png)
![7-(3,4-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092817.png)
![N-[1-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B6092822.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B6092829.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6092852.png)

![4-(3-furylmethyl)-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6092870.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-4-nitrobenzamide](/img/structure/B6092891.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6092898.png)
![methyl 2-({[2-(2-methylbenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6092900.png)
![1-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B6092922.png)
